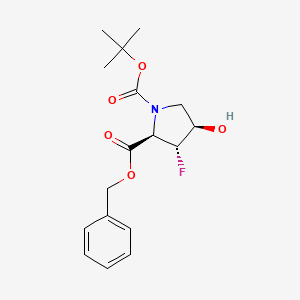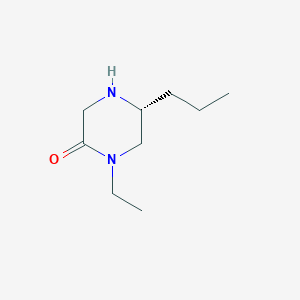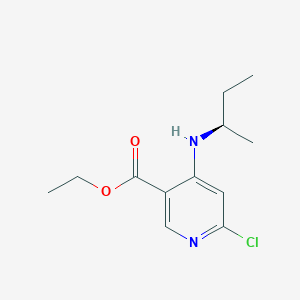
(R)-Ethyl 4-(sec-butylamino)-6-chloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its unique structure, which includes an ethyl ester group, a sec-butylamino group, and a chloronicotinate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate typically involves the reaction of 4-chloro-6-nitro-nicotinic acid with sec-butylamine, followed by esterification with ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(tert-butylamino)-6-chloronicotinate
- Methyl 4-(sec-butylamino)-6-chloronicotinate
- Propyl 4-(sec-butylamino)-6-chloronicotinate
Uniqueness
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Eigenschaften
Molekularformel |
C12H17ClN2O2 |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
ethyl 4-[[(2R)-butan-2-yl]amino]-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-8(3)15-10-6-11(13)14-7-9(10)12(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChI-Schlüssel |
XKLZDWBVWPXCPG-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@@H](C)NC1=CC(=NC=C1C(=O)OCC)Cl |
Kanonische SMILES |
CCC(C)NC1=CC(=NC=C1C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
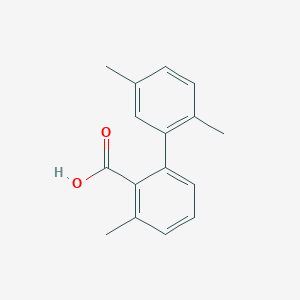
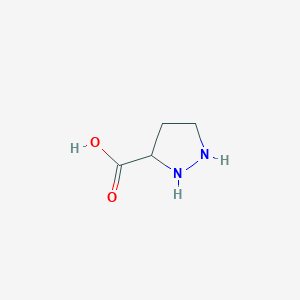
![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
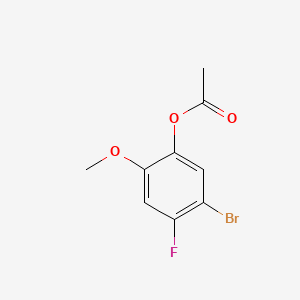

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
